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DA-Protac

PROTAC Targeted Protein Degradation Copper Chaperones

Standard copper chelators like tetrathiomolybdate cause systemic copper depletion and off-target toxicity. DA-Protac (CAS 2488660-12-2) is a heterobifunctional PROTAC that selectively recruits VHL E3 ligase to degrade Atox1 and CCS chaperones via proteasome, eliminating the proteins entirely. - **Target**: Atox1 & CCS (copper chaperones) - **Mechanism**: Event-driven proteasomal degradation (not inhibition) - **Application**: TNBC xenograft models, mechanistic differentiation from chelators - **Working range**: 100-1000 nM (24h, MDA-MB-231 cells)

Molecular Formula C46H50BrF2N7O8S2
Molecular Weight 1011.0 g/mol
Cat. No. B12406943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-Protac
Molecular FormulaC46H50BrF2N7O8S2
Molecular Weight1011.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O
InChIInChI=1S/C46H50BrF2N7O8S2/c1-24-39(65-23-51-24)26-11-9-25(10-12-26)19-50-42(60)34-18-29(57)20-56(34)45(62)41(46(2,3)4)54-36(59)22-64-14-6-13-63-21-35(58)53-37-30-15-27-7-5-8-33(27)52-44(30)66-40(37)43(61)55-38-31(47)16-28(48)17-32(38)49/h9-12,15-17,23,29,34,41,57H,5-8,13-14,18-22H2,1-4H3,(H,50,60)(H,53,58)(H,54,59)(H,55,61)/t29-,34+,41?/m1/s1
InChIKeyJOTYHUMJYRIDFR-NXQMYTAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DA-PROTAC Product Overview


DA-Protac (CAS 2488660-12-2) is a proteolysis-targeting chimera (PROTAC) designed to degrade the copper ion-transport proteins Atox1 and CCS via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. This heterobifunctional molecule comprises a VHL ligand connected via a linker to a moiety that binds both Atox1 and CCS, leading to ubiquitination and subsequent proteasomal degradation of these targets [1]. The compound is primarily utilized in research focused on triple-negative breast cancer (TNBC) and copper homeostasis pathways [1].

1
Mechanism: Event-driven pharmacology via VHL-E3 ligase recruitment
2
Target: Selective Atox1 and CCS copper chaperone degradation
3
Model: Triple-negative breast cancer (MDA-MB-231) cell models

DA-PROTAC Irreplaceability


Generic or off-the-shelf PROTACs lack the specific ternary complex formation required for efficient Atox1 and CCS degradation, as they are not engineered to engage both the target proteins and the VHL E3 ligase simultaneously [1]. While alternative copper chelators or small-molecule inhibitors may bind Atox1 or CCS, they do not induce proteasome-mediated degradation, a mechanism that achieves sustained target suppression and can overcome compensatory feedback pathways [1]. Consequently, substituting DA-Protac with a non-specific PROTAC or a simple inhibitor fails to recapitulate the unique degradation-dependent pharmacology essential for accurately modeling Atox1/CCS biology in triple-negative breast cancer research [1].

Copper chelators are not interchangeable
Tetrathiomolybdate or D-penicillamine cause systemic copper depletion; DA-PROTAC selectively degrades Atox1/CCS, avoiding global copper deprivation.
Conventional PROTACs target orthogonal pathways
Kinase- or nuclear receptor-directed PROTACs do not engage copper chaperone biology; substitution would shift the biological endpoint entirely.
Bifunctional degrader design is unique
The Atox1/CCS ligand combined with a VHL recruiter is not replicated by generic copper binders or other degrader scaffolds.

DA-PROTAC Quantitative Evidence


Concentration-Dependent Atox1/CCS Degradation

DA-Protac induces robust degradation of both Atox1 and CCS proteins in MDA-MB-231 triple-negative breast cancer cells at concentrations below 200 nM after 24 hours of treatment, as determined by Western blot analysis [1]. This dual degradation profile is not observed with small-molecule inhibitors or copper chelators, which only inhibit activity without reducing protein levels [1].

Degradation onset
Class-level inference
100 nM (24 h)
Supports dose-range selection for TNBC cell model studies
Western blot; MDA-MB-231 cells; maximal effect by 500-1000 nM
PROTAC Targeted Protein Degradation Copper Chaperones

Cell Proliferation Inhibition in TNBC

In functional assays, DA-Protac (5 µM, 24 h) significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 triple-negative breast cancer cells [1]. This effect is linked to the degradation of Atox1 and CCS, as these copper chaperones are known to promote tumorigenic phenotypes [1].

Proliferation inhibition
Cross-study comparable
5–10 µM reduces proliferation
Reported anti-proliferative response in TNBC cell model
Functional assays; MDA-MB-231 cells; migration/invasion also impaired
Triple-Negative Breast Cancer Cell Proliferation Cell Migration

In Vivo Tumor Growth Inhibition in TNBC

Extended treatment with DA-Protac (10 µM, 48 h) impaired the tumorigenic capacity of MDA-MB-231 cells, as evidenced by reduced colony formation or tumor-initiating potential in vitro [1]. This suggests that sustained degradation of Atox1 and CCS compromises the long-term self-renewal or survival of aggressive TNBC cells [1].

In vivo tumor model
Supporting evidence
Patent-reported antitumor activity
Supports in vivo TNBC model-response context
Xenograft models; quantitative data not publicly disclosed
Tumorigenicity TNBC PROTAC Degrader

In Vivo Tumor Growth Inhibition in TNBC Xenograft Models

According to patent CN111471054A, DA-Protac demonstrates significant inhibition of tumor growth in an in vivo triple-negative breast cancer xenograft model [1]. While exact tumor growth inhibition (TGI) percentages are not publicly detailed in vendor datasheets, the patent claims that the compound "can obviously inhibit the tumorigenic ability of triple-negative breast cancer cells in vivo" [1]. This in vivo activity distinguishes DA-Protac from many early-stage PROTACs that lack demonstrated efficacy in animal models.

In Vivo Efficacy TNBC Xenograft PROTAC

VHL-Based PROTAC Design Enables Catalytic Degradation Mechanism

DA-Protac recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a well-characterized and clinically validated E3 ligase for PROTAC development . Unlike cereblon (CRBN)-based PROTACs, VHL-based degraders often exhibit distinct tissue selectivity and may avoid certain off-target effects associated with CRBN modulators . While no direct comparative data between VHL- and CRBN-based Atox1/CCS PROTACs exists, the VHL recruitment strategy offers an alternative pharmacological profile that may be advantageous in specific cellular contexts or disease models.

PROTAC Design VHL E3 Ligase Catalytic Degradation

DA-PROTAC Research Applications


Copper Chaperone Dependency in TNBC Cell Lines

Use DA-Protac to deplete Atox1 and CCS in MDA-MB-231 or other TNBC cell lines to assess their contribution to proliferation, migration, invasion, and tumorigenicity. The observed degradation below 200 nM and functional inhibition at 5 µM provide a clear experimental window for dose-response studies [1].

Atox1/CCS Target Validation in TNBC Xenografts

Employ DA-Protac to acutely degrade the copper chaperones Atox1 and CCS, bypassing the limitations of genetic knockdown or copper chelators that may have off-target effects. This enables precise interrogation of copper trafficking and its impact on cellular processes, as demonstrated by the reduction in protein levels within 24 hours [1].

Degradation vs. Inhibition of Copper Homeostasis

For researchers with access to animal facilities, DA-Protac can be administered in TNBC xenograft models to evaluate the therapeutic potential of Atox1/CCS degradation in vivo, as claimed in the patent literature [1]. This scenario is ideal for groups seeking to bridge in vitro findings with preclinical proof-of-concept.

Comparing Degradation Efficiency Between VHL- and CRBN-Based PROTACs

Utilize DA-Protac as a benchmark VHL-recruiting degrader to compare the kinetics, depth, and duration of degradation against other PROTACs that utilize CRBN E3 ligase. This is particularly relevant for researchers optimizing PROTAC design or studying E3 ligase-dependent pharmacology [1].

Application
Selection Property
Validation Focus
Copper chaperone dependency in TNBC cell models
Concentration-dependent Atox1/CCS degradation
Protein-level depletion and anti-proliferative endpoints
Target validation in TNBC xenograft models
In vivo model-response context
Tumor growth inhibition endpoints in xenograft studies
Mechanistic comparison: degradation vs. copper chelation
Degradation-specific phenotype profiling
Differentiation from systemic copper depletion effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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